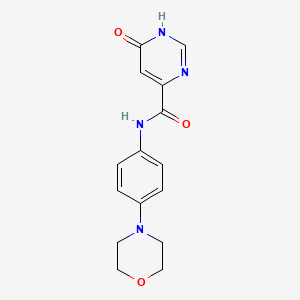

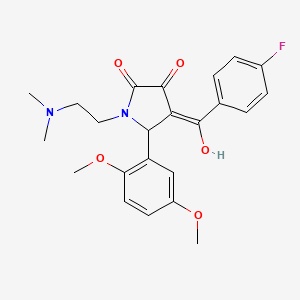

![molecular formula C21H20N2O4S B2893692 (E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-62-5](/img/structure/B2893692.png)

(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of acrylamide and thiophene, both of which are common in organic chemistry . Acrylamides are often used in the production of polymers, while thiophenes are found in many important molecules, including some pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including the acrylamide and thiophene groups . These groups can participate in a variety of chemical reactions, which could potentially alter the structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific structure and functional groups present. For example, the presence of the acrylamide group could make the compound polar, while the presence of the thiophene could potentially make the compound aromatic .Scientific Research Applications

Synthesis and Characterization

(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been involved in various synthetic processes. For instance, derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized using related compounds and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, demonstrating potential in cancer research (Hassan, Hafez, & Osman, 2014).

Anti-rheumatic Potential

A study on the anti-rheumatic potential of related derivatives highlighted significant antioxidant, analgesic, and anti-rheumatic effects. These findings suggest the applicability of such compounds in the development of treatments for rheumatic diseases (Sherif & Hosny, 2014).

Catalysis and Polymerization

The compound's derivatives have also been used in catalysis and polymerization studies. For instance, N-heterocyclic carbenes, which can be synthesized using similar compounds, have shown efficacy in catalyzing the solution group transfer polymerization of various monomers (Raynaud, Liu, Gnanou, & Taton, 2010). Such research contributes significantly to the field of material science and polymer chemistry.

Antimicrobial and Antioxidant Activities

Compounds synthesized from similar molecules have exhibited noteworthy antimicrobial and antioxidant activities. This opens up possibilities for their use in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).

Photoaffinity Labelling

In biochemistry, derivatives of this compound have been used in photoaffinity labeling to understand protein interactions, as seen in studies involving mitochondrial cytochrome complexes (Mansfield & Wiggins, 1990). This highlights its utility in exploring intricate biological processes.

Mechanism of Action

Target of Action

Similar compounds such as 2-cyano-3-arylaniline-derived acrylamides have been used in the synthesis of biologically and pharmacologically important 2-propenoylamides .

Mode of Action

It’s known that similar compounds undergo oxidative decarboxylative cascade cyclization . This reaction exhibits a broad substrate scope and provides efficient access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines .

Biochemical Pathways

The compound is likely involved in the cascade cyclization of α-keto acids with 2-cyano-3-arylaniline-derived acrylamides . This reaction provides an efficient access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines . .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have shown to possess antioxidant and anti-inflammatory activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . .

properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-26-15-7-5-6-13(11-15)10-14(12-22)19(24)23-20-18(21(25)27-2)16-8-3-4-9-17(16)28-20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,23,24)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVOHMLKDGXRSU-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2893611.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)

![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)

![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)